Ethyl isobutyl phthalate
Overview
Description
Ethyl isobutyl phthalate is an organic compound belonging to the family of phthalates, which are esters of phthalic acid. This compound is primarily used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. Phthalates like this compound are widely used in the production of polyvinyl chloride (PVC) products, including tubes, adhesives, and personal care products .
Mechanism of Action
Target of Action
Ethyl isobutyl phthalate, like other phthalates, primarily targets the endocrine system . It interacts with hormone synthesis, transport, and metabolism . Phthalates can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Mode of Action
Phthalates, including this compound, are known to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Biochemical Pathways
Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings . The degradation pathways of phthalates involve the induction and promotion of inflammation, oxidative stress, and apoptosis .
Pharmacokinetics
Phthalates in general are known to have low to moderate reproducibility of their biomarkers across pregnancy . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of phthalates can vary significantly, impacting their bioavailability .
Result of Action
Phthalates are known to induce deleterious effects on organism health, including reproductive toxicity, cardiotoxicity, hepatotoxicity, nephrotoxicity, teratogenicity, and tumor development .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. The environmental fate, transport, and transformation/degradation of these compounds under natural conditions are highly dependent on their physical and chemical properties .
Biochemical Analysis
Cellular Effects
Some studies suggest that phthalates can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . They can also dysregulate the levels and activity of the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .
Molecular Mechanism
The molecular mechanism of action of ethyl isobutyl phthalate is not well-defined. It is known that phthalates can interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Temporal Effects in Laboratory Settings
It has been observed that exposure to some phthalates may be decreasing, while exposure to replacements, such as di(2-ethylhexyl)terephthalate (DEHTP), is increasing .
Dosage Effects in Animal Models
Research on other phthalates has shown that exposure can lead to various health effects, with potential differences observed at different dosage levels .
Metabolic Pathways
This compound is likely to be involved in various metabolic pathways in the body. Phthalates can undergo metabolism in two stages in the human body, namely phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) from the stomach until excretion through urine .
Transport and Distribution
It is known that phthalates can leach from the items that contain them, facilitating transfer into the human body, with oral exposure being the most common route .
Preparation Methods
Ethyl isobutyl phthalate is synthesized through the esterification of phthalic anhydride with isobutanol and ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid, sulfonated graphene, or iron (III) chloride. The process yields water as a byproduct . Industrial production methods often employ continuous esterification processes to achieve high yields and purity.
Chemical Reactions Analysis
Ethyl isobutyl phthalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (isobutanol and ethanol).
Oxidation: Under oxidative conditions, the compound can be converted into phthalic acid derivatives.
Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. Major products formed from these reactions are phthalic acid and its derivatives .
Scientific Research Applications
Ethyl isobutyl phthalate has several scientific research applications:
Chemistry: It is used as a plasticizer in the synthesis of flexible PVC products.
Biology: Research studies investigate its effects as an endocrine disruptor and its impact on human health.
Medicine: It is studied for its potential toxicological effects and its role in the development of medical devices.
Industry: Widely used in the production of consumer goods, including toys, food packaging, and personal care products
Comparison with Similar Compounds
Ethyl isobutyl phthalate is similar to other phthalates such as:
- Diethyl phthalate
- Dibutyl phthalate
- Diisobutyl phthalate
- Di(2-ethylhexyl) phthalate
Compared to these compounds, this compound has unique properties that make it suitable for specific applications, such as its particular balance of flexibility and durability in PVC products .
Properties
IUPAC Name |
1-O-ethyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-13(15)11-7-5-6-8-12(11)14(16)18-9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXXQVSKWJPZNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620537 | |
Record name | Ethyl 2-methylpropyl benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94491-96-0 | |
Record name | 1-Ethyl 2-(2-methylpropyl) 1,2-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94491-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-methylpropyl benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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